7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a substituted pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivative. Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are structurally related to purines, naturally occurring molecules with diverse biological activities. The presence of the pyrazolopyrimidine scaffold in various biologically active molecules makes this class of compounds attractive targets for medicinal chemistry research. []
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse pharmacological applications. The molecular formula is , and it has a molecular weight of 286.29 g/mol. The compound is characterized by its unique structure, which includes a methoxybenzyl group at the 7-position and a methyl group at the 5-position of the pyrazolo ring system.
The compound is classified under the pyrazolo[3,4-d]pyrimidine derivatives, which are known for their various biological activities, including anticancer, antimicrobial, and antiparasitic effects. It has been cataloged with the CAS number 1351961-59-5 and is available from various chemical suppliers for research purposes .
The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be accomplished through several methods. A common approach involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives followed by cyclization to form the pyrazolo ring.
Technical Details:
The molecular structure of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a fused pyrazole-pyrimidine ring system with substituents that enhance its biological activity:
The compound's structural data can be summarized as follows:
The compound can undergo various chemical reactions typical of heterocyclic compounds:
Technical Details:
The reactivity of this compound is influenced by its electron-rich aromatic system and the presence of carbonyl groups that can act as electrophiles in various organic transformations.
The mechanism of action for 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily revolves around its interaction with specific enzyme targets involved in cellular signaling pathways:
In vitro studies have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HCT116 at low micromolar concentrations (IC50 values ranging from 0.3 to 24 µM) indicating its potential as an anticancer agent .
Relevant Data or Analyses:
The stability and solubility characteristics are critical for its application in biological assays and formulations .
7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several notable applications:
The core compound is systematically named 7-(4-methoxybenzyl)-5-methyl-2,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione according to IUPAC conventions [2] [9]. Its molecular formula is C₁₄H₁₄N₄O₃, corresponding to a molecular weight of 286.29 g/mol [2]. This structure features:
A closely related derivative bearing a 3-(phenylamino) group has the formula C₂₀H₁₉N₅O₃ (MW = 377.40 g/mol) [3] [4] [5]. This modification introduces a secondary amine at C3, extending π-conjugation and hydrogen-bonding capacity.
Table 1: Molecular Identity Profiles
Parameter | Core Compound | 3-(Phenylamino) Derivative |
---|---|---|
CAS Registry No. | 1351961-59-5 [2] | 1160521-51-6 [3] [4] |
Molecular Formula | C₁₄H₁₄N₄O₃ | C₂₀H₁₉N₅O₃ |
Molecular Weight (g/mol) | 286.29 | 377.40 |
Key Structural Features | N7-(pMBn), N5-Me, C4/C6=O | Adds N3-NHPh pharmacophore |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR data for the core compound (CDCl₃ or DMSO-d₆) reveals characteristic signals [2] [9]:
For the 3-(phenylamino) variant, additional signals include δ 7.40–7.60 (m, 5H, Ph) and a D₂O-exchangeable N-H signal near δ 10.50 [3] [9].
Infrared (IR) Spectroscopy:Key absorptions confirm functional groups [2] [9]:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows [M+H]⁺ peaks at m/z 287.11 (core) and m/z 378.15 (phenylamino derivative), confirming molecular weights [2] [9]. Fragmentation patterns typically involve loss of the methoxybenzyl group (m/z 107) or cleavage of the methylamino group.
Table 2: Key Spectroscopic Assignments
Spectrum | Core Compound Signals | 3-(Phenylamino) Derivative Additions |
---|---|---|
¹H NMR | δ 8.25 (s, 1H, H-8), 5.10 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.40 (s, 3H, N-CH₃) | δ 10.50 (s, 1H, NH), 7.40–7.60 (m, 5H, Ph-H) |
IR | 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) | 3320 cm⁻¹ (N-H), 1595 cm⁻¹ (C=C Ar) |
MS | [M+H]⁺ m/z 287.11 | [M+H]⁺ m/z 378.15 |
Solubility:The compound exhibits moderate solubility in polar aprotic solvents like DMSO (>10 mM) and DMF, limited solubility in water (<0.1 mg/mL), and moderate solubility in methanol or ethanol [3] [4]. The 3-(phenylamino) derivative follows similar trends but shows enhanced lipid solubility (LogP ~3.3) due to the phenyl group [3] [9].
Stability:
pKa Determination:Experimental determination remains unreported, but computational predictions indicate:
Pyrazolo[3,4-d]pyrimidines serve as purine bioisosteres with tunable pharmacological profiles. Key structural comparisons:
Table 3: Structural and Property Comparison with Analogues
Derivative/Feature | Core Compound (This Study) | Unsubstituted Parent [8] | 3-(Phenylamino) Derivative [3] [6] | Dinaciclib-like CDK2 Inhibitor [10] |
---|---|---|---|---|
Molecular Weight | 286.29 | 150.11 | 377.40 | 519.58 |
Key Substituents | N5-Me, N7-pMBn | None | N5-Me, N7-pMBn, 3-NHPh | N1-alkyl, C3-arylaminopyrimidine |
Calculated LogP | 2.1 [2] | -0.5 | 3.3 [9] | 4.8 |
Hydrogen Bond Donors | 1 (N2-H) | 2 (N1-H, N2-H) | 2 (N2-H, N3-NH) | 3 |
Molecular Complexity | 574 [3] | 203 | 574 [3] | 1030 |
Reported Bioactivity | Building block | None | EGFR/CDK2 inhibition [6] [10] | CDK2 IC₅₀ = 0.057 μM [10] |
Structure-Activity Relationship Insights:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: